molecular formula C7H5ClN2 B1328042 5-Chloro-3-ethynylpyridin-2-amine CAS No. 866318-88-9

5-Chloro-3-ethynylpyridin-2-amine

Cat. No.: B1328042
CAS No.: 866318-88-9
M. Wt: 152.58 g/mol
InChI Key: MJENWHNACWVDES-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
5-Chloro-3-ethynylpyridin-2-amine (CAS: 866318-88-9) is a pyridine derivative featuring a chlorine atom at position 5, an ethynyl (-C≡CH) group at position 3, and an amine (-NH2) group at position 2. Its molecular formula is C7H5ClN2, with a molecular weight of 152.58 g/mol and a purity of ≥95% . The ethynyl group introduces significant reactivity, making the compound valuable in click chemistry and as a synthetic intermediate in pharmaceuticals or agrochemicals.

The compound is commercially available for laboratory use, emphasizing its role in drug discovery and materials science .

Properties

IUPAC Name

5-chloro-3-ethynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJENWHNACWVDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649772
Record name 5-Chloro-3-ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866318-88-9
Record name 5-Chloro-3-ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethynylpyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chloro-3-[(trimethylsilyl)ethynyl]pyridine with potassium tert-butylate in ethanol at room temperature (20-30°C), followed by treatment with acetic acid in water . This method ensures the formation of the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethynylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

    Coupling Reactions: Products include various substituted pyridines with extended carbon chains or aromatic systems.

Scientific Research Applications

5-Chloro-3-ethynylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethynylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can facilitate interactions with active sites, while the amino group may form hydrogen bonds, enhancing binding affinity .

Comparison with Similar Compounds

Substitution Patterns and Key Differences

The table below compares 5-chloro-3-ethynylpyridin-2-amine with five structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound Cl (5), -C≡CH (3), -NH2 (2) C7H5ClN2 152.58 High reactivity (ethynyl group); click chemistry intermediate .
5-Chloro-3-iodopyridin-2-amine Cl (5), -I (3), -NH2 (2) C5H4ClIN2 254.46 Heavy halogen substitution; potential for cross-coupling reactions .
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine Cl (5), -C≡C-Si(CH3)3 (3), -NH2 (2) C10H13ClN2Si 264.85 Protected alkyne; enhanced stability for controlled desilylation .
5-Chloro-3-ethylpyridin-2-amine Cl (5), -CH2CH3 (3), -NH2 (2) C7H9ClN2 156.61 Alkyl substitution; reduced reactivity; lipophilic .
5-Chloro-4-(2,2-difluoroethoxy)pyridin-3-amine Cl (5), -OCH2CF2 (4), -NH2 (3) C7H7ClF2N2O 220.60 Fluorinated ether group; potential metabolic stability enhancement .

Structural and Functional Insights

Reactivity: The ethynyl group in the target compound enables participation in Huisgen cycloaddition (click chemistry), distinguishing it from analogs with inert substituents like ethyl or trimethylsilyl . The iodo-substituted analog (5-chloro-3-iodopyridin-2-amine) is suited for Suzuki or Sonogashira cross-coupling due to iodine’s leaving-group capability .

Stability: The trimethylsilyl-protected ethynyl derivative offers stability during synthesis, avoiding unwanted polymerization of the terminal alkyne .

Biological Relevance: Fluorinated derivatives (e.g., 5-chloro-4-(2,2-difluoroethoxy)pyridin-3-amine) may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation . Nitro-substituted analogs (e.g., 2-amino-3-chloro-5-nitropyridine) are more reactive but pose safety concerns due to nitro group toxicity .

Crystallographic and Hydrogen-Bonding Behavior

  • The target compound’s structure likely forms centrosymmetric cyclic dimers via intermolecular N–H⋯N hydrogen bonds, similar to 3-chloropyridin-2-amine .

Biological Activity

5-Chloro-3-ethynylpyridin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a chloro substituent and an ethynyl group on a pyridine ring. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClNC_8H_6ClN with a molecular weight of approximately 155.59 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the chloro and ethynyl groups may enhance the compound's ability to bind to specific enzymes, inhibiting their function.
  • Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell lysis.

A study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) comparable to clinically used antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may exert cytotoxic effects on cancer cell lines through:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

In vitro studies revealed that certain derivatives exhibited submicromolar activity against various cancer cell lines, indicating promising potential for further development .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways or signal transduction cascades, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to receptors that play critical roles in cellular signaling, altering their function and impacting cellular responses.

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets, suggesting that its structural features facilitate strong interactions with these proteins .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Investigated antimicrobial activity against S. aureus; showed significant inhibition at low concentrations.
Evaluated cytotoxicity on cancer cell lines; identified potential for apoptosis induction.
Explored enzyme inhibition; suggested interaction with metabolic pathways critical for cancer progression.

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